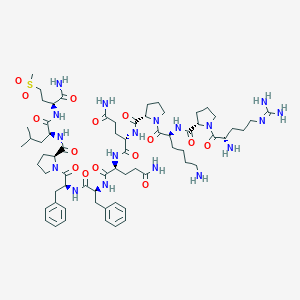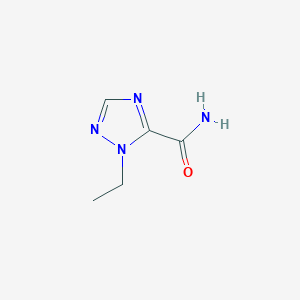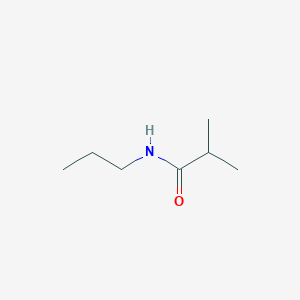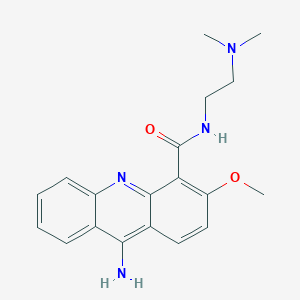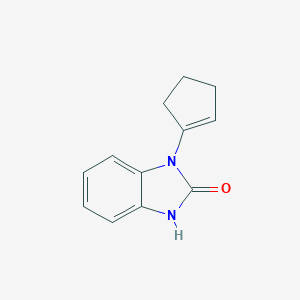
3-(cyclopenten-1-yl)-1H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclopenten-1-yl)-1H-benzimidazol-2-one is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a benzimidazole ring and a cyclopentene ring, making it a unique structure with potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways involved in disease progression. For example, studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.
Biochemical And Physiological Effects
Studies have shown that 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one has various biochemical and physiological effects. For example, it has been shown to reduce inflammation, inhibit cancer cell growth, and improve insulin sensitivity in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one in lab experiments is its unique structure, which allows for the study of its effects on specific enzymes and signaling pathways. However, one of the limitations is its complex synthesis method, which can make it challenging to obtain in large quantities for experiments.
Future Directions
There are several future directions for the study of 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one. One area of research is to further investigate its mechanisms of action and identify potential targets for drug development. Another direction is to explore its potential applications in other fields such as materials science and catalysis. Additionally, future studies could focus on optimizing the synthesis method to increase the yield and efficiency of the process.
Conclusion:
In conclusion, 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one is a unique compound with potential applications in various scientific research fields. Its complex structure and promising effects make it a promising candidate for drug development and other applications. Further research is needed to fully understand its mechanisms of action and optimize its synthesis method for lab experiments.
Scientific Research Applications
The unique structure of 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one has made it a promising compound for various scientific research applications. One of the most significant areas of research is in the field of medicinal chemistry, where it has shown potential as a drug candidate for various diseases such as cancer, diabetes, and inflammation.
properties
CAS RN |
104509-42-4 |
|---|---|
Product Name |
3-(cyclopenten-1-yl)-1H-benzimidazol-2-one |
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-(cyclopenten-1-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H12N2O/c15-12-13-10-7-3-4-8-11(10)14(12)9-5-1-2-6-9/h3-5,7-8H,1-2,6H2,(H,13,15) |
InChI Key |
WCFVRRQCMWMRTM-UHFFFAOYSA-N |
SMILES |
C1CC=C(C1)N2C3=CC=CC=C3NC2=O |
Canonical SMILES |
C1CC=C(C1)N2C3=CC=CC=C3NC2=O |
synonyms |
2H-Benzimidazol-2-one,1-(1-cyclopenten-1-yl)-1,3-dihydro-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

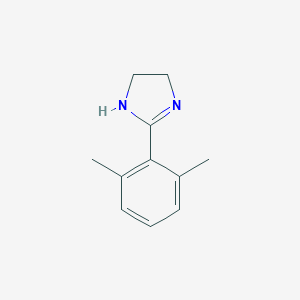
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)
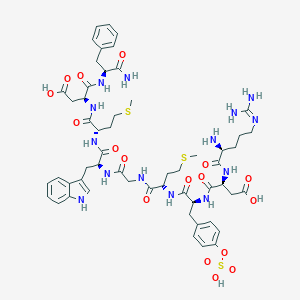


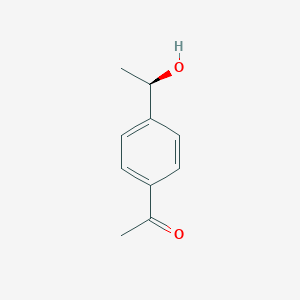
![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)
